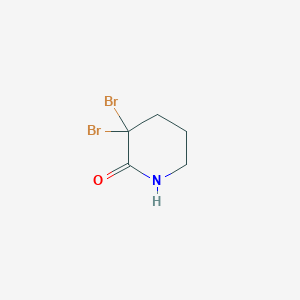
3,3-Dibromopiperidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dibromopiperidin-2-one is a chemical compound with the molecular formula C5H7Br2NO. It has a molecular weight of 256.92300 . It is commonly used in research and development .
Synthesis Analysis
The synthesis of 2-piperidinones, which includes this compound, has been achieved through an organophotocatalysed [1+2+3] strategy . This method allows for the one-step access to diverse substituted 2-piperidinones from easily available inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds .Molecular Structure Analysis
The molecular structure of this compound consists of a six-membered ring with two bromine atoms attached at the 3rd carbon atom and a carbonyl group attached at the 2nd carbon atom .Chemical Reactions Analysis
The chemical reactions involving 2-piperidinones, including this compound, have been studied extensively . The organophotocatalysed [1+2+3] strategy developed allows for the synthesis of diverse substituted 2-piperidinones .Physical And Chemical Properties Analysis
This compound has a predicted density of 2.036±0.06 g/cm3, a predicted boiling point of 330.6±42.0 °C, and a melting point of 170-171 °C .Applications De Recherche Scientifique
Photophysical Probe Applications
- The molecule 2,2'-bipyridine-3,3'-diol (BP(OH)2) has been studied as a potential photophysical probe in inclusion and biological studies. Its binding to cyclodextrins (CDs) and human serum albumin (HSA) was explored, revealing that BP(OH)2 can be a microenvironment-sensitive probe, useful in various binding sites and biological systems. This suggests that similar compounds like 3,3-Dibromopiperidin-2-one could also be applied in such contexts (Abou-Zied, 2007).
Genetic Engineering for Chemical Synthesis
- Genetically engineered strains have been developed for the efficient biosynthesis of chemicals such as 1,3-Propanediol, showcasing the potential of using modified organisms in chemical production. This indicates a broader applicability for the synthesis of complex molecules like this compound (Yang et al., 2018).
Structural Studies and Drug Discovery
- Investigations into the structure of molecules like 3-aminopyridine-2-carboxaldehyde thiosemicarbazone highlight the importance of structural analysis in the context of drug discovery, implying a role for this compound in similar research (Feun et al., 2002).
Binding Site Analysis and Neurological Studies
- The compound 2-(4-Phenylpiperidino)cyclohexanol (AH5183) has been used to study binding sites in the brain, particularly in relation to cholinergic nerve terminals. This points towards the potential of this compound in similar neurological and binding site analyses (Marien et al., 1987).
Ring Expansion in Chemical Synthesis
- The synthesis of 3-Aminopiperidines through ring expansion of prolinols illustrates innovative approaches in chemical synthesis, relevant for producing derivatives of this compound (Cochi et al., 2012).
Environmental Friendly Chemical Synthesis
- Research into the synthesis of 3,4-dihydropyrimidin-2(1H)-ones using environmentally friendly conditions, starting from alcohols, suggests avenues for greener synthesis methods that could be applied to this compound (Kęciek et al., 2020).
Drug Discovery and Biological Activity
- The research into the synthesis of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP) and its use in advanced-stage solid cancers highlights the role of complex molecules in drug discovery and their potential biological activities, a realm where this compound could also play a part (Chao et al., 2012).
Metabolic Profiling and Spectroscopy Applications
- Studies on metabolic profiling and the use of NMR spectroscopy for biofluid analysis suggest a role for this compound in metabolic studies and spectroscopic applications (Beckonert et al., 2007).
Safety and Hazards
The safety data sheet for 3-bromopiperidin-2-one, a related compound, indicates that it is harmful if swallowed, causes skin irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
3,3-dibromopiperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7Br2NO/c6-5(7)2-1-3-8-4(5)9/h1-3H2,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKWDHCNKKHPCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)(Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Br2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(5-chlorothiophen-2-yl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2534256.png)



![8-(3,4,5-Trimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2534262.png)
![[2-(Dimethylamino)-4-pyridinyl]methanol hydrochloride](/img/no-structure.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2534267.png)
![Ethyl (10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate](/img/structure/B2534270.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[4,6-dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2534271.png)



